1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl, oxazolidinone, and fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea typically involves multiple steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the oxazolidinone intermediate.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is incorporated through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents like halides, amines, and alcohols can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea has several scientific research applications:
Medicinal Chemistry: The compound may serve as a lead molecule for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-chlorobenzyl)urea: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methylbenzyl)urea: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.
Uniqueness
The presence of the fluorobenzyl group in 1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
1-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2FN3O3/c19-15-6-5-13(7-16(15)20)24-10-14(27-18(24)26)9-23-17(25)22-8-11-1-3-12(21)4-2-11/h1-7,14H,8-10H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELMQNDJIKLMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.